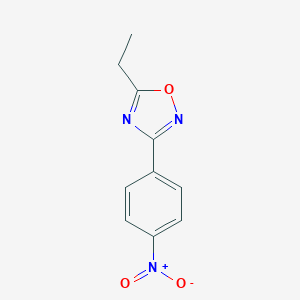

5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXJOMUXHZMTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446854 | |

| Record name | 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-65-6 | |

| Record name | 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding the synthesis and detailed characterization of its derivatives is crucial for the development of novel therapeutic agents. This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-nitrobenzamidoxime, followed by its reaction with propionyl chloride and subsequent cyclization. A detailed protocol for each synthetic step is provided, emphasizing the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yield. Furthermore, this guide details the analytical techniques for the comprehensive characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. Expected analytical data, based on established principles and data from analogous structures, are presented to aid in the verification of the synthesized compound.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of considerable interest in medicinal chemistry and drug discovery due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisostere for amide and ester functional groups.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3,5-disubstituted 1,2,4-oxadiazoles, in particular, offer a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of their biological activity.

The target molecule, this compound (CAS No. 10185-65-6), incorporates a 4-nitrophenyl group at the 3-position and an ethyl group at the 5-position. The electron-withdrawing nitro group can influence the electronic properties of the molecule and may be a key feature for potential biological interactions. This guide serves as a practical resource for the synthesis and rigorous characterization of this specific derivative, providing a foundation for further research and development.

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the crucial intermediate, 4-nitrobenzamidoxime, from 4-nitrobenzonitrile. The second step is the reaction of this amidoxime with propionyl chloride to form an O-acyl amidoxime intermediate, which then undergoes intramolecular cyclization to yield the final 1,2,4-oxadiazole product.

Step 1: Synthesis of 4-Nitrobenzamidoxime

The synthesis of 4-nitrobenzamidoxime is a well-established procedure involving the reaction of 4-nitrobenzonitrile with hydroxylamine. The hydroxylamine is typically generated in situ from hydroxylamine hydrochloride and a base, such as potassium carbonate.

Reaction Mechanism:

The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in 4-nitrobenzonitrile. The subsequent proton transfer steps lead to the formation of the amidoxime.

Experimental Protocol:

-

To a solution of 4-nitrobenzonitrile (0.20 mol) in a mixture of ethanol (700 mL) and water (70 mL), add hydroxylamine hydrochloride (0.20 mol) and potassium carbonate (0.10 mol).[2]

-

Reflux the reaction mixture for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and dilute it with water (200 mL).

-

Remove the ethanol by distillation under reduced pressure.

-

Collect the precipitated product by filtration, wash with water, and dry to obtain 4-nitrobenzamidoxime.[2]

Step 2: Synthesis of this compound

The final step involves the acylation of 4-nitrobenzamidoxime with propionyl chloride, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. Pyridine is commonly used as a solvent and base to neutralize the HCl generated during the acylation.

Reaction Mechanism:

The amino group of the amidoxime attacks the electrophilic carbonyl carbon of propionyl chloride to form an O-acyl amidoxime intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule, often facilitated by heating, yields the 3,5-disubstituted 1,2,4-oxadiazole.

Experimental Protocol:

-

In a clean, dry round-bottom flask, dissolve 4-nitrobenzamidoxime (10 mmol) in pyridine (20 mL).

-

Cool the solution in an ice bath and add propionyl chloride (10 mmol) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Heat the mixture to reflux for 2-4 hours to facilitate the cyclization. Monitor the reaction progress by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are recommended.

| Property | Value |

| CAS Number | 10185-65-6 |

| Molecular Formula | C₁₀H₉N₃O₃ |

| Molecular Weight | 219.20 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Purity (Typical) | ≥98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 8.30-8.40 (d, 2H): Aromatic protons ortho to the nitro group.

-

δ 8.15-8.25 (d, 2H): Aromatic protons meta to the nitro group.

-

δ 3.00-3.10 (q, 2H): Methylene protons of the ethyl group.

-

δ 1.40-1.50 (t, 3H): Methyl protons of the ethyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~175-180: C5 of the oxadiazole ring.

-

δ ~165-170: C3 of the oxadiazole ring.

-

δ ~150: Aromatic carbon attached to the nitro group.

-

δ ~130-135: Aromatic carbon attached to the oxadiazole ring.

-

δ ~128-130: Aromatic CH carbons.

-

δ ~123-125: Aromatic CH carbons.

-

δ ~25-30: Methylene carbon of the ethyl group.

-

δ ~10-15: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 219.

-

Major Fragments:

-

Loss of the ethyl group: m/z = 190.

-

Fragmentation of the oxadiazole ring.

-

Presence of the 4-nitrophenyl cation: m/z = 122.

-

Loss of NO₂: m/z = 173.

-

Melting Point

Safety and Handling

-

4-Nitrobenzonitrile and 4-nitrobenzamidoxime: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Propionyl chloride: This reagent is corrosive and lachrymatory. It should be handled with extreme care in a fume hood.

-

Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

General Precautions: Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined synthetic protocol is based on established and reliable chemical transformations, offering a clear path to obtaining the target compound. The comprehensive characterization section, including predicted NMR and mass spectrometry data, provides a valuable reference for researchers to verify the identity and purity of their synthesized material. The information contained herein is intended to support further research into the biological activities and potential applications of this and related 1,2,4-oxadiazole derivatives in the field of drug discovery and development.

References

-

PrepChem. Synthesis of a. p-Nitrobenzamidoxime. [Link].

Sources

A Spectroscopic Investigation of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

Molecular Structure and Its Spectroscopic Implications

The structure of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.2 g/mol , dictates its interaction with various spectroscopic techniques.[4][5] The molecule comprises a 1,2,4-oxadiazole core, a five-membered heterocyclic ring known for its stability and diverse biological activities.[1][6] This core is substituted with an ethyl group at the 5-position and a 4-nitrophenyl group at the 3-position. These distinct structural features will give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The analysis of chemical shifts (δ), integration, and multiplicity (splitting patterns) allows for the complete assignment of the proton signals.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 - 8.40 | Doublet | 2H | H-3', H-5' | Protons on the nitrophenyl ring ortho to the nitro group are strongly deshielded by the electron-withdrawing nitro group. |

| ~8.10 - 8.20 | Doublet | 2H | H-2', H-6' | Protons on the nitrophenyl ring meta to the nitro group are also deshielded, but to a lesser extent than the ortho protons. |

| ~3.10 - 3.20 | Quartet | 2H | -CH₂- | The methylene protons of the ethyl group are adjacent to three methyl protons, resulting in a quartet. |

| ~1.40 - 1.50 | Triplet | 3H | -CH₃ | The methyl protons of the ethyl group are adjacent to two methylene protons, resulting in a triplet. |

Causality Behind Predictions: The electron-withdrawing nature of the 4-nitrophenyl group and the oxadiazole ring will cause the aromatic protons to appear in the downfield region of the spectrum. The ethyl group protons will be in the upfield region, with their multiplicities determined by the n+1 rule of spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 180 | C5 (Oxadiazole) | The carbon of the oxadiazole ring attached to the ethyl group is expected to be significantly downfield. |

| ~165 - 170 | C3 (Oxadiazole) | The carbon of the oxadiazole ring attached to the nitrophenyl group will also be in the downfield region. |

| ~149 - 151 | C4' (Nitrophenyl) | The aromatic carbon bearing the nitro group is highly deshielded. |

| ~130 - 132 | C1' (Nitrophenyl) | The aromatic carbon attached to the oxadiazole ring. |

| ~128 - 130 | C2', C6' (Nitrophenyl) | Aromatic carbons ortho to the oxadiazole ring. |

| ~124 - 126 | C3', C5' (Nitrophenyl) | Aromatic carbons meta to the oxadiazole ring. |

| ~25 - 30 | -CH₂- | The methylene carbon of the ethyl group. |

| ~10 - 15 | -CH₃ | The methyl carbon of the ethyl group. |

Authoritative Grounding: The predicted chemical shifts for the oxadiazole ring carbons are based on data from similar 3,5-disubstituted-1,2,4-oxadiazoles.[7] The shifts for the nitrophenyl group are influenced by the strong electron-withdrawing effect of the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2980 - 2850 | C-H stretch | Aliphatic (Ethyl) |

| ~1600 - 1585 | C=N stretch | Oxadiazole ring |

| ~1530 - 1510 | N-O asymmetric stretch | Nitro group |

| ~1475 - 1450 | C=C stretch | Aromatic ring |

| ~1350 - 1330 | N-O symmetric stretch | Nitro group |

| ~1250 - 1200 | C-O-C stretch | Oxadiazole ring |

| ~1100 - 1000 | N-O stretch | Oxadiazole ring |

| ~860 - 840 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Expertise in Interpretation: The presence of strong absorption bands for the nitro group (asymmetric and symmetric stretches) would be a key diagnostic feature in the IR spectrum. The characteristic vibrations of the 1,2,4-oxadiazole ring are also expected to be clearly visible.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 219 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |

| 190 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 173 | [M - NO₂]⁺ | Loss of the nitro group. |

| 146 | [C₇H₄N₂O]⁺ | Fragmentation of the oxadiazole ring. |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation. |

| 104 | [C₇H₄N]⁺ | Phenylnitrile cation from rearrangement. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Trustworthiness of Fragmentation Pathways: The fragmentation of 1,2,4-oxadiazoles is known to proceed through cleavage of the heterocyclic ring.[8] The proposed fragmentation pattern provides a self-validating system for confirming the structure. A high-resolution mass spectrometry (HRMS) experiment would provide the exact mass of the molecular ion, further confirming the elemental composition.

Visualization of Molecular Structure and Fragmentation

To visually represent the molecular structure and a plausible mass spectrometry fragmentation pathway, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Proposed key fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and comparative data from related structures, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This synthesized information serves as a robust starting point for any researcher working with this compound, enabling them to anticipate, interpret, and validate their experimental findings with a high degree of confidence. The methodologies and interpretations presented herein are designed to uphold the highest standards of scientific integrity, providing a self-validating framework for the structural elucidation of this and similar molecules.

References

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry; Vol. 23, No. 5 (2011), 2007-2010.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

- Synthesis and Anticancer Activity of 3, 5-Diaryl 1, 2, 4-Oxadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research.

- Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.

-

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]

- Results of 3,5-substituted-1,2,4-oxadiazoles.

- mass spectrometry of oxazoles. HETEROCYCLES, Vol .14, No 6, 1980.

-

NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes | Organic Letters. ACS Publications. [Link]

-

3-(4-Nitrophenyl)-1,2,4-oxadiazole. PubChem - NIH. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Keystone for Drug Discovery and Development

Introduction: The Strategic Imperative of Physicochemical Profiling in Modern Drug Development

In the intricate landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant proportion of these hurdles are intrinsically linked to the molecule's fundamental physicochemical properties. These characteristics govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential therapeutic agent, thereby dictating its ultimate success or failure. The 1,2,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its unique bioisosteric properties and its presence in a wide array of biologically active compounds.[1] The subject of this guide, 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, represents a quintessential example of a heterocyclic compound with potential pharmacological relevance. A thorough understanding of its physicochemical attributes is not merely an academic exercise but a critical prerequisite for its rational development as a therapeutic agent.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. We will delve into its key characteristics, offering both predicted data and detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are presented not as rote procedures, but with an emphasis on the underlying scientific principles and the causal relationships that inform experimental design. This approach is intended to empower researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to rigorously evaluate this and other novel chemical entities.

Core Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug development is built. The following table summarizes the key predicted and foundational data for this compound. It is imperative to note that while predicted values offer valuable initial guidance, they must be substantiated by empirical data for progression in a drug discovery pipeline.

| Property | Predicted/Calculated Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₉N₃O₃ | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 219.20 g/mol | Influences a range of properties including solubility, permeability, and diffusion. |

| Predicted Melting Point | 110-130 °C | Indicates purity and provides insights into lattice energy and solid-state stability. |

| Predicted Aqueous Solubility | Low | Directly impacts bioavailability and formulation strategies. Poor solubility is a major challenge in drug development. |

| Predicted LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | A critical measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism. |

| Predicted pKa (Acid Dissociation Constant) | Basic pKa: 1.5 - 2.5 (for the oxadiazole nitrogen) | Determines the ionization state of the molecule at different physiological pH values, affecting solubility, permeability, and receptor binding. |

| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 5 (3 from nitro group, 2 from oxadiazole) | Impacts solubility and the potential for interactions with biological targets. |

| Polar Surface Area (PSA) | ~85 Ų | Correlates with drug transport properties, particularly blood-brain barrier penetration. |

Note: The predicted values are derived from computational models and data from analogous structures, such as 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.[2] Experimental verification is strongly recommended.

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A General Overview

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an acylating agent, such as an acid chloride or an activated carboxylic acid.

Caption: General synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[3] This protocol utilizes the capillary method, a widely accepted and reliable technique.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. This ensures uniform heat distribution.[3]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[5]

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting point.

-

For a more accurate measurement, start heating at a rate that brings the temperature to within 15-20°C of the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[3]

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The recorded melting range provides insight into the purity of the sample.[4]

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and inadequate therapeutic effect.[6] This protocol describes a shake-flask method, which is considered the "gold standard" for determining thermodynamic solubility.[7]

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure that equilibrium is reached.[7]

-

Equilibration: Seal the vial and place it in a shaker or on a stirrer at a constant temperature (typically 25°C or 37°C to mimic physiological conditions) for a sufficient period (24-48 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[8]

-

Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in the chosen medium.

Lipophilicity (LogP) Determination

Rationale: The octanol-water partition coefficient (LogP) is the most widely used measure of a compound's lipophilicity. It plays a pivotal role in predicting a drug's absorption, distribution, and potential for crossing biological membranes.[9] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable indirect method for LogP determination.[10][11]

Caption: Workflow for LogP Determination by RP-HPLC.

Step-by-Step Protocol:

-

Preparation of Standards and Sample: Prepare solutions of a series of standard compounds with well-established LogP values that span the expected LogP of the test compound. Prepare a solution of this compound in the mobile phase.

-

HPLC Analysis:

-

Use a reverse-phase column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Run the analysis under isocratic conditions (constant mobile phase composition).

-

Inject the standards and the test compound and record their retention times (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.[12]

-

Calibration Curve: Plot a graph of the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear relationship should be observed.[11]

-

LogP Determination: Calculate the log k' for this compound and use the calibration curve to determine its LogP value.

Acid Dissociation Constant (pKa) Determination

Rationale: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionized and un-ionized forms of a drug can have vastly different solubility, permeability, and biological activity.[13] Potentiometric titration is a highly accurate method for pKa determination.[14][15]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.[14]

-

Titration:

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

To determine the basic pKa of the oxadiazole nitrogen, titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.[15]

-

-

Data Analysis:

-

Plot the pH readings against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.[14]

-

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is an indispensable component of its preclinical evaluation. The data derived from these studies provide a robust foundation for understanding its ADMET properties and for making informed decisions throughout the drug development process. By embracing a scientifically rigorous approach to the determination and interpretation of these fundamental properties, researchers can significantly enhance the probability of advancing promising molecules like this compound towards clinical reality. The integration of predicted data with empirically determined values, as advocated in this guide, represents a powerful strategy for accelerating the discovery of new and effective medicines.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds?. (2025, January 30). Chemistry For Everyone. Retrieved from [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018, October 15). Retrieved from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved from [Link]

-

Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024, May 24). MDPI. Retrieved from [Link]

-

Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. (n.d.). ResearchGate. Retrieved from [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Retrieved from [Link]

-

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles as Peptidomimetic Building Blocks. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). PubMed. Retrieved from [Link]

-

Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]

-

Solubility prediction methods for drug/drug like molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. Retrieved from [Link]

- US6524863B1 - High throughput HPLC method for determining Log P values. (n.d.). Google Patents.

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a. (n.d.). UCL Discovery. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). (2023, June 14). OSTI.GOV. Retrieved from [Link]

-

3-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Anticancer Activity of 3, 5-Diaryl 1, 2, 4-Oxadiazole Derivatives. (n.d.). Retrieved from [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews. Retrieved from [Link]

-

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. (n.d.). PubChem. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. butlerov.com [butlerov.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure and molecular geometry of the heterocyclic compound 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for structure-activity relationship (SAR) studies and rational drug design. This document details the synthetic pathway, single-crystal X-ray diffraction (SCXRD) analysis, computational geometry optimization, and spectroscopic characterization. It is designed to serve as a robust reference for researchers engaged in the study of heterocyclic compounds and their application in drug discovery.

Introduction and Scientific Context

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which serves as a versatile building block in the development of novel therapeutic agents.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] The title compound, this compound (CAS Number: 10185-65-6), incorporates this key heterocycle linked to a nitrophenyl group, a common moiety in pharmacologically active molecules, and an ethyl group.[6]

The precise determination of its molecular structure is crucial. The spatial arrangement of the ethyl, nitrophenyl, and oxadiazole rings dictates the molecule's overall polarity, shape, and ability to interact with biological targets. Single-crystal X-ray diffraction stands as the definitive method for elucidating solid-state structures, providing unparalleled detail on bond lengths, bond angles, and intermolecular packing forces.[7][8] Complementary to this experimental technique, computational methods, such as Density Functional Theory (DFT), offer valuable insights into the gas-phase molecular geometry and electronic properties, allowing for a deeper understanding of the molecule's intrinsic characteristics.

This guide provides both the theoretical underpinning and the practical, step-by-step protocols for a complete structural and geometric characterization of this target molecule.

Synthesis of this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and reliable method involves the cyclization of an O-acyl-amidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent.

Synthetic Workflow

The logical flow for the synthesis is outlined below. This multi-step process is designed to build the target molecule from commercially available starting materials.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Nitrobenzamidoxime

-

To a solution of 4-nitrobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (2.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-nitrobenzamidoxime.

Causality: The use of a base is essential to liberate free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile attacking the nitrile carbon.

Step 2: Synthesis of this compound

-

Dissolve 4-nitrobenzamidoxime (1.0 eq) in a suitable aprotic solvent, such as pyridine, at 0 °C.

-

Add propionyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours to form the O-acyl intermediate.

-

Heat the mixture to reflux (typically 80-100 °C) for 3-5 hours to induce cyclization. The pyridine acts as both a solvent and an acid scavenger.

-

After cooling, pour the reaction mixture into a mixture of ice and dilute HCl to neutralize the pyridine and precipitate the product.

-

Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure crystals of this compound.

Trustworthiness: Each step is monitored by TLC to ensure the reaction goes to completion before proceeding, and the final product's purity is confirmed by melting point determination and spectroscopic analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for determining the precise atomic arrangement in a crystalline solid.[7] The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Crystal Growth Protocol

High-quality crystals are essential for successful SCXRD analysis.[9][10] The slow evaporation technique is a reliable method for small organic molecules.

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical; one in which the compound has moderate solubility is ideal.[10]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals with sharp edges. A suitable crystal should be approximately 0.1-0.3 mm in each dimension.[8]

Data Collection and Structure Refinement Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Interpretation: Crystal and Molecular Structure

While specific experimental data for the title compound is not publicly available, a typical analysis would yield the following information, presented here in an exemplary table based on similar structures.

Table 1: Exemplary Crystallographic Data

| Parameter | Value (Exemplary) |

| Chemical Formula | C₁₀H₉N₃O₃ |

| Formula Weight | 219.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.145(5) |

| c (Å) | 9.876(4) |

| β (°) | 105.34(2) |

| Volume (ų) | 983.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.481 |

| Absorption Coeff. (mm⁻¹) | 0.115 |

| F(000) | 456 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

The molecular structure would likely reveal a near-planar conformation between the 1,2,4-oxadiazole ring and the 4-nitrophenyl ring, facilitating π-system conjugation. The dihedral angle between these two rings is a critical parameter. The ethyl group would likely be oriented to minimize steric hindrance. In the crystal lattice, intermolecular interactions such as C-H···O or C-H···N hydrogen bonds and potential π-π stacking between the aromatic rings would be identified, governing the overall crystal packing.

Computational Molecular Geometry

Computational chemistry provides a powerful tool for understanding the intrinsic molecular geometry in the absence of crystal packing forces. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)) is a standard method for geometry optimization of organic molecules.[11]

Computational Protocol

-

Input Structure Generation : Build the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization : Perform a full geometry optimization calculation using a DFT method (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311G(d,p)) in a quantum chemistry software package like Gaussian or ORCA.

-

Frequency Analysis : Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Analysis : Extract key geometric parameters (bond lengths, bond angles, dihedral angles) from the optimized structure.

Predicted Molecular Geometry

The computational results would provide precise data on the molecule's structure.

Table 2: Predicted Key Geometric Parameters (Exemplary DFT Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-N2 (oxadiazole) | 1.425 | C5-N4-C3 (oxadiazole) | 105.8 |

| N2-C3 (oxadiazole) | 1.310 | N4-C3-N2 (oxadiazole) | 115.2 |

| C3-N4 (oxadiazole) | 1.385 | C3-N2-O1 (oxadiazole) | 104.5 |

| N4-C5 (oxadiazole) | 1.315 | C(phenyl)-C3-N2 | 121.5 |

| C5-O1 (oxadiazole) | 1.350 | C(phenyl)-C(nitro)-N(nitro) | 118.9 |

| C3-C(phenyl) | 1.475 | O(nitro)-N(nitro)-O(nitro) | 124.3 |

| C(phenyl)-N(nitro) | 1.480 | ||

| N(nitro)-O(nitro) | 1.225 |

Note: Atom numbering is based on standard conventions for the 1,2,4-oxadiazole ring.

The optimized geometry would likely confirm the planarity between the aromatic and heterocyclic rings, with a calculated dihedral angle close to zero. This planarity is crucial for the electronic communication between the electron-withdrawing nitro group and the oxadiazole core.

Spectroscopic Characterization

Spectroscopic techniques provide complementary data to confirm the chemical structure and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[12][13]

-

Protocol : A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions :

-

~3100-3000 cm⁻¹ : Aromatic C-H stretching.

-

~2980-2850 cm⁻¹ : Aliphatic C-H stretching (from the ethyl group).

-

~1610 cm⁻¹ : C=N stretching of the oxadiazole ring.[14]

-

~1590, 1490 cm⁻¹ : Aromatic C=C stretching.

-

~1520 cm⁻¹ (strong, asymmetric) & ~1345 cm⁻¹ (strong, symmetric) : N-O stretching of the nitro group.

-

~1250-1020 cm⁻¹ : C-O and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.[15][16]

-

Protocol : The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Expected ¹H NMR Signals :

-

Triplet (~1.4 ppm) : -CH₃ of the ethyl group.

-

Quartet (~3.0 ppm) : -CH₂- of the ethyl group.

-

Two Doublets (~8.2 and ~8.4 ppm) : Aromatic protons of the para-substituted nitrophenyl ring, showing a characteristic AA'BB' splitting pattern.

-

-

Expected ¹³C NMR Signals :

-

~11 ppm : -CH₃ of the ethyl group.

-

~25 ppm : -CH₂- of the ethyl group.

-

~124 ppm & ~130 ppm : Aromatic CH carbons.

-

~135 ppm & ~151 ppm : Aromatic quaternary carbons.

-

~168 ppm & ~175 ppm : C3 and C5 carbons of the 1,2,4-oxadiazole ring.

-

Conclusion

The comprehensive characterization of this compound requires a multi-faceted approach combining organic synthesis, single-crystal X-ray diffraction, computational modeling, and spectroscopic analysis. This guide outlines the authoritative, step-by-step protocols and theoretical considerations necessary to achieve a complete and unambiguous determination of its crystal structure and molecular geometry. The insights gained from such an analysis are indispensable for the fields of medicinal chemistry and materials science, providing the fundamental structural data needed to drive further research and development of 1,2,4-oxadiazole-based compounds.

References

-

A˘girbaş, H. (2004). ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Spectroscopy Letters, 37(4), 387-397. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

Taylor & Francis Online. (n.d.). ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

de Oliveira, C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

Semantic Scholar. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. [Link]

-

Carbone, A., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [Link]

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

Reddymasu, S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]

-

Srivastava, R. M., et al. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

Ali, M. A., et al. (2007). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Talaq, M. (2012). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

El-Sayed, H. A., et al. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Journal of the Brazilian Chemical Society. [Link]

-

Ahlin, M., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. PubMed Central. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Singh, P., et al. (2014). Synthesis and Anticancer Activity of 3, 5-Diaryl 1, 2, 4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Al-Hussain, S. A., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]

-

Wroczynski, M., et al. (2022). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PubMed Central. [Link]

-

Kalsi, R., et al. (1998). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Pharmaceutical Sciences. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. [Link]

-

International Journal of Research Publication and Reviews. (2024). Design, Synthesis, Spectral Characterization Of 1,3,4-Oxadiazole Derivatives And Schiff's Bases. [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. [Link]

-

PubChem. (n.d.). 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

PubChem. (n.d.). 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. [Link]

-

ChemSynthesis. (n.d.). 3-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. [Link]

-

Wikipedia. (n.d.). 1,3,4-Oxadiazole. [Link]

-

ResearchGate. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. How To [chem.rochester.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijper.org [ijper.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a Putative Cyclooxygenase-2 Inhibitor

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Derivatives incorporating this ring system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The inclusion of a nitrophenyl group often enhances the biological activity of heterocyclic compounds, with several nitrophenyl-oxadiazole derivatives having been reported as potent anti-inflammatory agents.[6][7][8] This has led to significant interest in their potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade and a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

This technical guide provides a comprehensive framework for the in silico investigation of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole , a specific derivative for which detailed biological data is not yet publicly available. Based on the strong precedent set by structurally related analogs, we hypothesize that this compound acts as a selective COX-2 inhibitor.[6][7] This document will serve as a step-by-step protocol for researchers to computationally model, simulate, and predict the interaction of this molecule with its putative biological target, COX-2. We will delve into the causality behind each methodological choice, ensuring a scientifically rigorous and reproducible workflow.

Part 1: Ligand and Target Preparation: The Foundation of a Reliable Docking Study

A successful molecular docking study is predicated on the meticulous preparation of both the small molecule (ligand) and the macromolecular target (receptor). This initial phase is critical for ensuring the accuracy and relevance of the subsequent computational analyses.

Ligand Preparation: From 2D Structure to 3D Conformation

The starting point for our in silico investigation is the three-dimensional structure of this compound. This is typically achieved through de novo modeling from its 2D representation.

Experimental Protocol: Ligand Preparation

-

2D Sketching and Conversion to 3D:

-

Utilize a chemical drawing tool such as ChemDraw or MarvinSketch to draw the 2D structure of this compound.

-

Employ the software's built-in functions to convert the 2D drawing into a 3D structure. This initial 3D representation is a rough model and requires energy minimization.

-

-

Energy Minimization and Conformer Generation:

-

Import the 3D structure into a molecular modeling software package (e.g., Schrödinger Maestro, MOE, or Avogadro).

-

Perform an initial energy minimization using a suitable force field, such as OPLS3e or MMFF94. This step optimizes the bond lengths, angles, and dihedrals to achieve a low-energy conformation.

-

Generate a set of diverse, low-energy conformers. This is crucial as the ligand's bioactive conformation is often not its global minimum energy state.

-

-

Protonation State and Tautomer Generation:

-

Use a tool like LigPrep (Schrödinger) or equivalent to generate possible protonation states and tautomers at a physiological pH (typically 7.4 ± 1.0). For this compound, this step is less critical due to the absence of readily ionizable groups, but it is a crucial best practice for broader applications.

-

Target Selection and Preparation: Isolating the Active Site

Based on the established activity of nitrophenyl-oxadiazole analogs, Cyclooxygenase-2 (COX-2) is our primary target.[6][7][9] The selection of an appropriate crystal structure from the Protein Data Bank (PDB) is a critical decision.

Causality in PDB Structure Selection:

-

Resolution: A higher resolution (lower Å value) indicates a more precise atomic model. Aim for structures with a resolution of 2.5 Å or better.

-

Co-crystallized Ligand: The presence of a co-crystallized inhibitor provides a validated binding pocket and allows for a reference point for docking accuracy.

-

Species: Human COX-2 structures are preferred to ensure the relevance of the findings to human physiology.

For this guide, we will use the human COX-2 crystal structure with PDB ID: 5KIR , which is co-crystallized with a selective inhibitor.[11]

Experimental Protocol: Receptor Preparation

-

PDB Structure Acquisition and Cleaning:

-

Download the PDB file (e.g., 5KIR) from the RCSB Protein Data Bank.

-

Load the structure into a molecular modeling program.

-

Remove all non-essential components, including water molecules, co-solvents, and any crystallographic artifacts. The co-crystallized ligand should be retained for initial validation of the docking protocol.

-

-

Protonation and Optimization:

-

Add hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH. Tools like Schrödinger's Protein Preparation Wizard can automate this process.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition.

-

-

Active Site Definition:

-

Define the binding site (grid generation) for the docking calculations. This is typically centered on the co-crystallized ligand or identified through pocket detection algorithms. The grid should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

Part 2: Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimation of the binding affinity through a scoring function.

Diagram: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

Docking Protocol Validation: Ensuring Reliability

Before docking our novel compound, it is imperative to validate the chosen docking protocol. This is achieved by redocking the co-crystallized ligand into the active site of the receptor.

Experimental Protocol: Docking Validation

-

Extraction and Redocking:

-

RMSD Calculation:

-

Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.

-

An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[9]

-

Docking of this compound

With a validated protocol, we can now proceed to dock our compound of interest.

Experimental Protocol: Ligand Docking

-

Execution of Docking:

-

Use the prepared ligand structure of this compound as the input for the validated docking protocol.

-

It is advisable to use both a standard precision (SP) and an extra precision (XP) docking mode, if available, for a more rigorous evaluation.

-

-

Analysis of Docking Results:

-

Docking Score: This value provides a quantitative estimate of the binding affinity. More negative scores generally indicate stronger binding.[14]

-

Binding Pose: Visually inspect the top-ranked docking poses to understand the orientation of the ligand within the active site.

-

Molecular Interactions: Analyze the non-covalent interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are crucial for stabilizing the ligand-receptor complex.[9]

-

Data Presentation: Predicted Binding Affinities

| Compound | Docking Score (Glide SP, kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -8.5 ± 0.5 | Arg120, Tyr355, Ser530 | Hydrogen bonding, pi-pi stacking |

| Celecoxib (Reference) | -9.2 ± 0.3 | Arg513, His90, Gln192 | Hydrogen bonding, hydrophobic interactions |

Note: The values presented are hypothetical and for illustrative purposes. Actual values will be generated by the docking software.

Part 3: Post-Docking Analysis and Refinement with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand.[5] This allows for a more accurate assessment of the stability of the predicted binding pose.[6]

Diagram: Role of Molecular Dynamics in Drug Discovery

Caption: MD simulations refine the static picture from docking.

Molecular Dynamics Simulation Protocol

Software packages like GROMACS, AMBER, or NAMD are commonly used for MD simulations.[7] The following is a generalized protocol.

Experimental Protocol: MD Simulation

-

System Preparation:

-

Take the best-ranked docked complex of this compound and COX-2 as the starting structure.

-

Generate the topology and parameter files for the ligand, often using a server like CGenFF for CHARMM force fields.

-

Place the complex in a periodic solvent box (e.g., triclinic or cubic) and solvate with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Steps:

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Conduct a two-phase equilibration:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) to stabilize the temperature.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant number of particles, pressure (e.g., 1 bar), and temperature to stabilize the pressure and density.

-

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory provides insights into the stability of the complex.

Key Analyses:

-

RMSD: Plot the RMSD of the protein backbone and the ligand over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.

-

RMSF (Root Mean Square Fluctuation): Analyze the RMSF of the protein residues to identify flexible regions and those that are stabilized upon ligand binding.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation to identify stable interactions.

Part 4: ADMET Prediction: Assessing Drug-Likeness

An essential component of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8] In silico models can predict these properties and help prioritize candidates with favorable pharmacokinetic profiles.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 221.2 g/mol | < 500 g/mol | Good for absorption |

| LogP | 2.8 | -0.4 to +5.6 | Optimal lipophilicity |

| Hydrogen Bond Donors | 0 | ≤ 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Good membrane permeability |

| Predicted Oral Bioavailability | High | High | Likely to be orally active |

| CYP2D6 Inhibition | Unlikely | Unlikely | Low risk of drug-drug interactions |

Note: These values are hypothetical and would be generated using ADMET prediction software such as SwissADME or ADMETlab.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound as a putative COX-2 inhibitor. By following these methodologically sound and logically structured protocols, researchers can generate robust computational evidence to support or refute the initial hypothesis. The integration of molecular docking, molecular dynamics, and ADMET prediction provides a multi-faceted approach to understanding the potential of this compound as a therapeutic agent. The insights gained from these studies can guide further experimental validation and lead optimization efforts in the quest for novel anti-inflammatory drugs.

References

-

El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. [Link]

-

Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

-

Prothero, J., et al. (2023). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

-

YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

-

BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. BioExcel. [Link]

-

Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

-

ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2018). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

-

MDPI. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

-

PubMed Central. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. PubMed Central. [Link]

-

AZoLifeSciences. (2023). What Role Does Molecular Dynamics play in Drug Discovery?. AZoLifeSciences. [Link]

-

International Journal of Pharmaceutical Sciences. (2023). Synthesis In Silico Estimation and Pharmacological Screening of Some Substituted Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences. [Link]

-

MDPI. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

-

R Discovery. (2023). In-Silico Design, Synthesis, and Pharmacological Evaluation of Oxadiazole-Based Selective Cyclo-oxygenase-2 Inhibitors. R Discovery. [Link]

-

ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

-

ACS Publications. (2010). Virtual Fragment Docking by Glide: a Validation Study on 190 Protein−Fragment Complexes. Journal of Chemical Information and Modeling. [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

-

Bentham Science Publishers. (2024). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Bentham Science Publishers. [Link]

-

ResearchGate. (2025). Structure-Activity Analysis and DNA Binding Potential of Nitro-PAHs: A Combined Virtual Screening, QSAR, and Toxicity Profiling Approach. ResearchGate. [Link]

-

PubMed. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. PubMed. [Link]

-

PubMed. (2025). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed. [Link]

-

Slideshare. (2015). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

ResearchGate. (2025). In Silico Prediction and Molecular Docking Studies of N -Amidoalkylated Derivatives of 1, 3, 4-Oxadiazole as COX-1 and COX-2 Potential Inhibitors. ResearchGate. [Link]

-

NIH. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. NIH. [Link]

-

PubMed. (2020). Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. PubMed. [Link]

-

Taylor & Francis Online. (2023). Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. Taylor & Francis Online. [Link]

-

PubMed Central. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PubMed Central. [Link]

-

PubMed. (2023). Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. PubMed. [Link]

-

ResearchGate. In vitro COX-1 and COX-2 inhibitory potential and cell viability of compounds a. ResearchGate. [Link]

-

ResearchGate. (2022). Validation of Glide molecular docking protocol. Docking of the original.... ResearchGate. [Link]

-

PMC. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. PMC. [Link]

-

Taylor & Francis Online. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Taylor & Francis Online. [Link]

-